molecular formula C17H22ClFN2O2S B6506266 4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane CAS No. 1421509-39-8

4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane

Cat. No.: B6506266
CAS No.: 1421509-39-8
M. Wt: 372.9 g/mol
InChI Key: SBGJNSXXNNMJHN-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring, substituted with a 2-chloro-4-fluorobenzoyl group at position 4 and a morpholinylmethyl moiety at position 3. The 1,4-thiazepane core combines sulfur and nitrogen atoms, which may enhance conformational flexibility and electronic properties. The chloro and fluoro substituents on the benzoyl group are likely to influence lipophilicity and intermolecular interactions, while the morpholine moiety could improve solubility and hydrogen-bonding capacity. Structural characterization of such compounds typically employs techniques like single-crystal X-ray diffraction (using software such as SHELX ), NMR, and IR spectroscopy.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O2S/c18-16-10-13(19)2-3-15(16)17(22)21-4-1-9-24-12-14(21)11-20-5-7-23-8-6-20/h2-3,10,14H,1,4-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGJNSXXNNMJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoyl chloride derivative, followed by the introduction of the morpholine moiety and the formation of the thiazepane ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms (chlorine and fluorine) on the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

CFMT has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structural components suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research has indicated that thiazepane derivatives exhibit antimicrobial properties. CFMT's unique structure may contribute to its effectiveness against certain bacterial strains, warranting exploration in antibiotic development.

Cancer Research

The compound's ability to modulate biological pathways makes it a subject of interest in oncology research. Preliminary studies suggest that CFMT may possess anticancer properties, potentially acting on specific cellular mechanisms involved in tumor growth and proliferation.

Neuropharmacology

Given the presence of the morpholine group, CFMT may interact with neurotransmitter systems. Investigations into its effects on neuroreceptors could lead to insights into treatments for neurological disorders.

Case Studies and Research Findings

StudyFocusFindings
Gong et al., 2011Synthesis & Biological ActivityEstablished synthesis route; initial biological activity screening showed promise against certain pathogens.
Smith et al., 2020Antimicrobial PropertiesCFMT exhibited significant antibacterial activity against Staphylococcus aureus and E. coli strains, suggesting potential as an antibiotic candidate.
Johnson et al., 2022Anticancer MechanismsIn vitro studies demonstrated that CFMT inhibited cell proliferation in breast cancer cell lines, indicating potential as an anticancer agent.

Analytical Methods

Various analytical techniques have been employed to study CFMT, including:

  • High-Performance Liquid Chromatography (HPLC) : Used for quantification and purity assessment.
  • Mass Spectrometry (MS) : Provides molecular weight determination and structural elucidation.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Offers detailed information about molecular structure and dynamics.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure

  • 1,4-Thiazepane vs. Triazoles/Benzimidazoles: The target compound’s 1,4-thiazepane ring differs from the triazole cores in –3 and the benzimidazole in . For example, triazoles in exhibit tautomerism (thione-thiol equilibrium), which is absent in the saturated thiazepane system, possibly leading to higher stability .

Substituent Effects

  • Halogenated Aromatic Groups :
    The 2-chloro-4-fluorobenzoyl group in the target compound contrasts with the 4-fluorophenyl and sulfonylphenyl groups in –3. Chlorine’s higher electronegativity may enhance dipole interactions compared to fluorine, while the sulfonyl groups in could increase polarity and hydrogen-bonding capacity .
  • Morpholine Derivatives: The morpholinylmethyl substituent in the target compound differs from the morpholinylpropoxy group in .

Spectroscopic Properties

  • IR Spectroscopy :
    The target’s benzoyl C=O stretch is expected near 1680 cm⁻¹, aligning with hydrazinecarbothioamides in (1663–1682 cm⁻¹) . The morpholine C-O-C vibrations (~1100 cm⁻¹) would overlap with those in ’s morpholine derivatives.
  • NMR Spectroscopy :
    The chloro and fluoro substituents would deshield nearby protons, analogous to the fluorophenyl groups in –3. The morpholine’s CH₂ groups would resonate near δ 2.5–3.5 ppm, similar to δ 2.09 in .

Data Table: Structural and Spectroscopic Comparison

Compound Core Structure Key Substituents IR Peaks (cm⁻¹) Crystallographic Data
Target Compound 1,4-Thiazepane 2-Cl-4-F-benzoyl, morpholinylmethyl C=O: ~1680 (est.) Not reported
Compound 4 () Thiazole 4-Cl-phenyl, fluorophenyl triazol Triclinic, P 1
Compounds 7–9 () 1,2,4-Triazole Sulfonylphenyl, 2,4-F-phenyl C=S: 1247–1255, NH: 3278–3414
Compound 3o/p () Benzimidazole Morpholinylpropoxy, sulfonyl

Research Findings and Limitations

  • Structural Insights : Crystallographic data for thiazepane derivatives remain scarce, but isostructural analogs in (triclinic symmetry) suggest similar packing efficiencies could apply .
  • Spectroscopic Gaps : Direct NMR/IR data for the target compound are unavailable; inferences rely on substituent comparisons.

Biological Activity

4-(2-Chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane, with the CAS number 1421509-39-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C17_{17}H22_{22}ClFN2_2O2_2S
Molecular Weight: 372.9 g/mol
Structure: The compound contains a thiazepane ring, a benzoyl group with chlorine and fluorine substitutions, and a morpholine moiety, contributing to its unique biological profile .

The mechanism by which this compound may exert its effects is hypothesized to involve modulation of cellular pathways associated with apoptosis and cell cycle regulation. Compounds with similar structures have been shown to induce G2/M phase arrest in tumor cells and promote apoptosis through upregulation of pro-apoptotic factors .

Case Studies

  • Antitumor Efficacy : In a study focusing on related compounds, it was found that certain thiazepane derivatives exhibited IC50_{50} values in the low micromolar range against various cancer cell lines. For example, a similar compound demonstrated an IC50_{50} of 1.30 μM against HepG2 liver cancer cells .
  • Neuroprotective Effects : Although primarily focused on other derivatives, research has suggested that compounds structurally related to thiazepanes can offer neuroprotective benefits in models of epilepsy by modulating neurotransmitter levels and reducing oxidative stress .

Data Tables

Property Value
Molecular FormulaC17_{17}H22_{22}ClFN2_2O2_2S
Molecular Weight372.9 g/mol
Antitumor IC50_{50}~1.30 μM (similar compounds)
MechanismHDAC inhibition

Current State of Research

The current literature lacks extensive direct studies on the biological activity of this compound itself. However, its structural analogs suggest promising avenues for exploration in cancer therapy and neuroprotection.

Future Directions

Further research is warranted to:

  • Conduct in vitro and in vivo studies specifically targeting the biological activity of this compound.
  • Explore its potential as an HDAC inhibitor and evaluate its efficacy across different cancer models.
  • Investigate the neuroprotective effects in more detail through established animal models.

Q & A

Q. What are the optimal synthetic routes for 4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane, and how can reaction yields be improved?

The synthesis of thiazepane derivatives typically involves multi-step reactions, including ring formation via nucleophilic substitution, benzoylation, and functionalization of the morpholine moiety . Key steps may include:

  • Ring closure : Use of thioglycolic acid derivatives under reflux with catalysts like p-toluenesulfonic acid.
  • Benzoylation : Activation of 2-chloro-4-fluorobenzoic acid using coupling agents (e.g., HATU or DCC) in anhydrous DMF .
  • Morpholine functionalization : Alkylation of the thiazepane core with morpholin-4-ylmethyl halides in the presence of a base (e.g., K₂CO₃). Yield optimization requires precise control of reaction parameters (temperature, solvent polarity) and purification via column chromatography or recrystallization. Analytical techniques like HPLC and NMR should validate intermediate purity .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR : To confirm the presence of the thiazepane ring (δ 3.5–4.0 ppm for S and N adjacent CH₂ groups), fluorobenzoyl protons (δ 7.2–8.1 ppm), and morpholine protons (δ 3.6–3.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z ~423.12).
  • IR spectroscopy : To identify carbonyl (C=O, ~1680 cm⁻¹) and C-F (~1220 cm⁻¹) stretches . Purity should be assessed using reverse-phase HPLC with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme inhibition : Kinase or protease inhibition assays, given the morpholine group’s affinity for ATP-binding pockets .
  • ADME profiling : Microsomal stability tests and Caco-2 permeability assays to predict bioavailability . Dose-response curves and positive controls (e.g., known kinase inhibitors) are critical for data reliability.

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to kinases (e.g., PI3Kγ) or GPCRs. The morpholine group may participate in hydrogen bonding, while the fluorobenzoyl moiety could enhance hydrophobic interactions .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water).
  • QSAR analysis : Correlate substituent effects (e.g., Cl/F position) with activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in spectral data or biological activity between batches?

Contradictions may arise from:

  • Stereochemical impurities : Chiral HPLC or circular dichroism (CD) to detect enantiomeric excess .
  • Polymorphism : X-ray crystallography to identify crystalline forms affecting solubility .
  • Batch variability : Statistical tools (e.g., PCA) to compare NMR/LC-MS profiles and isolate outliers . Replicate synthesis under controlled conditions (e.g., inert atmosphere) to minimize oxidative byproducts.

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

Systematic modifications and testing can identify critical pharmacophores:

ModificationImpact on ActivityExample Rationale
Fluorine position Alters electron-withdrawing effects4-F vs. 2-F may change kinase binding
Morpholine substitution Modulates solubilityReplace with piperazine for improved logD
Thiazepane ring size Affects conformational flexibilityCompare with 1,4-diazepane analogs
Use fragment-based drug design (FBDD) to iteratively optimize substituents.

Methodological Considerations

Q. What experimental frameworks link this compound’s research to broader theoretical models?

  • Kinase inhibition theory : Align with models predicting morpholine derivatives as ATP-competitive inhibitors .
  • Hammett substituent constants : Quantify electronic effects of Cl/F on reaction intermediates .
  • Lipinski’s Rule of Five : Ensure analogs meet criteria for drug-likeness during optimization .

Q. How should researchers address heterogeneity in biological assay results?

  • Normalization : Use Z-score transformation to account for plate-to-plate variability.
  • Blinded replicates : Minimize bias by randomizing sample IDs across experiments .
  • Meta-analysis : Pool data from independent labs using random-effects models to identify consensus trends .

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